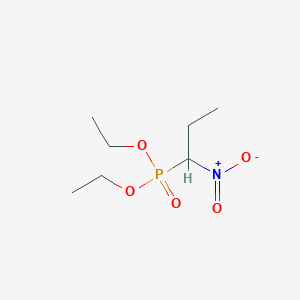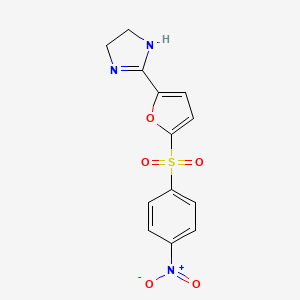![molecular formula C12H19ClO B13792740 Bicyclo[8.1.0]undecane-11-carbonyl chloride CAS No. 78293-83-1](/img/structure/B13792740.png)
Bicyclo[8.1.0]undecane-11-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[8.1.0]undecane-11-carbonyl chloride: is a chemical compound with the molecular formula C12H19ClO. It is a bicyclic compound, meaning it contains two interconnected ring structures. This compound is often used in organic synthesis and research due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[8.1.0]undecane-11-carbonyl chloride typically involves the reaction of Bicyclo[8.1.0]undecane with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Bicyclo[8.1.0]undecane-11-carbonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions to prevent side reactions.
Major Products:
Substitution Reactions: The major products are the corresponding amides, esters, or thioesters depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bicyclo[8.1.0]undecane-11-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity makes it useful in the modification of surfaces and materials .
Wirkmechanismus
The mechanism of action of Bicyclo[8.1.0]undecane-11-carbonyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: This compound has a larger ring system and different chemical properties compared to Bicyclo[8.1.0]undecane-11-carbonyl chloride.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the acyl chloride functional group. This combination gives it distinct reactivity and makes it valuable in various chemical syntheses .
Eigenschaften
CAS-Nummer |
78293-83-1 |
|---|---|
Molekularformel |
C12H19ClO |
Molekulargewicht |
214.73 g/mol |
IUPAC-Name |
bicyclo[8.1.0]undecane-11-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c13-12(14)11-9-7-5-3-1-2-4-6-8-10(9)11/h9-11H,1-8H2 |
InChI-Schlüssel |
FHDQHGIAYJFAQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC2C(C2C(=O)Cl)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


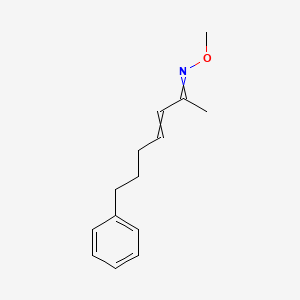
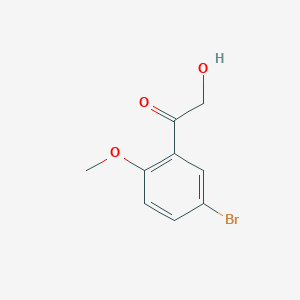
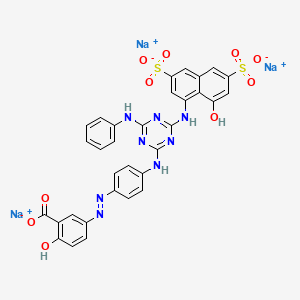
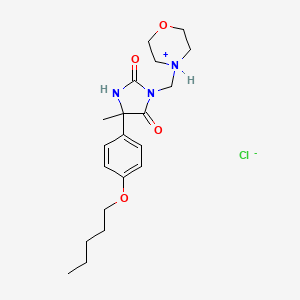
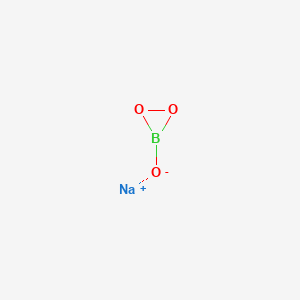
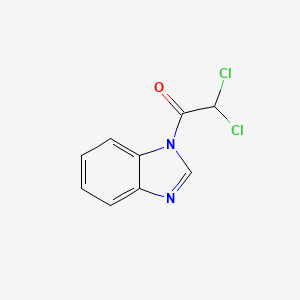
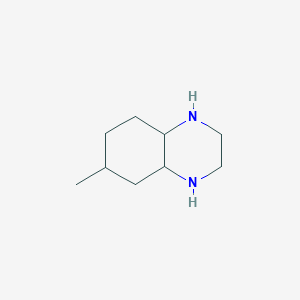
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
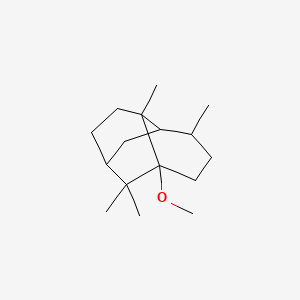

![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
